Superior Leaving Group Ability: Triflate vs. Halides and Other Sulfonates
The triflate group in 1-ethylpiperidin-4-yl trifluoromethanesulfonate exhibits vastly superior leaving group ability compared to common alternatives. It is estimated to be approximately 10^8 times more reactive than bromide (Br⁻) [1]. A direct comparison of reaction rates for α-substituted ethyl propionates with benzylamine establishes the reactivity order: triflate (3a) >> bromide (8a) > mesylate (7a) ≤ tosylate (7b) > chloride (8b) [2].
| Evidence Dimension | Leaving Group Reactivity |
|---|---|
| Target Compound Data | Triflate (OTf) group |
| Comparator Or Baseline | Bromide (Br⁻), Mesylate (OMs), Tosylate (OTs), Chloride (Cl⁻) |
| Quantified Difference | Triflate is ~10^8 times more reactive than bromide; reactivity order: Triflate >> Bromide > Mesylate ≤ Tosylate > Chloride |
| Conditions | SN2 reaction with benzylamine |
Why This Matters
This extreme reactivity enables faster reaction times, higher yields under milder conditions, and the ability to alkylate less nucleophilic substrates, justifying the compound's selection over cheaper halide or tosylate analogs.
- [1] Numerade. (n.d.). Compare the effectiveness of acetate, phenoxide and benzenesulfonate anions as leaving groups... View Source
- [2] Willfahrt, J. (n.d.). Enantioselective synthesis of N-substituted α-amino carboxylic acids from α-hydroxy carboxylic acids. Retrieved from CORE. View Source
